molecular formula C11H20O2 B15074817 (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone CAS No. 175605-76-2

(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone

Cat. No.: B15074817
CAS No.: 175605-76-2
M. Wt: 184.27 g/mol
InChI Key: VFSXLWIJXGMBMM-KWQFWETISA-N
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Description

(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, using a chiral rhodium catalyst under hydrogen gas . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and advanced chiral separation technologies to ensure the efficient and cost-effective production of the compound. The use of green chemistry principles, such as minimizing waste and energy consumption, is also emphasized in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, and other oxidizing agents under mild conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound in asymmetric synthesis and chiral catalysis.

Properties

CAS No.

175605-76-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2S,4S)-4-tert-butyl-2-hydroxy-2-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O2/c1-10(2,3)8-5-6-9(12)11(4,13)7-8/h8,13H,5-7H2,1-4H3/t8-,11-/m0/s1

InChI Key

VFSXLWIJXGMBMM-KWQFWETISA-N

Isomeric SMILES

C[C@@]1(C[C@H](CCC1=O)C(C)(C)C)O

Canonical SMILES

CC1(CC(CCC1=O)C(C)(C)C)O

Origin of Product

United States

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